2-Phenyloxolane-3-carboxylic acid
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Overview
Description
2-Phenyloxolane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of oxolane, also known as tetrahydrofuran, with a phenyl group attached to the second carbon and a carboxylic acid group attached to the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of 2-Phenyloxolane-3-methanol: This method involves the oxidation of 2-phenyloxolane-3-methanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethyl oxalyl chloride, followed by cyclization and hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of 2-phenyloxolane-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Phenyloxolane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyloxolane-2-carboxylic acid: Similar structure but with the carboxylic acid group on the second carbon.
2-Phenyloxolane-4-carboxylic acid: Similar structure but with the carboxylic acid group on the fourth carbon.
Uniqueness
2-Phenyloxolane-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the third carbon, which influences its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI Key |
BFRVALJPWDJRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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